molecular formula C12H9FINO2S B2356411 N-(5-Fluoro-2-iodophenyl)benzenesulfonamide CAS No. 935684-32-5

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Cat. No.: B2356411
CAS No.: 935684-32-5
M. Wt: 377.17
InChI Key: UWLCAMSHFCATMG-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H9FINO2S and its molecular weight is 377.17. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-fluoro-2-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FINO2S/c13-9-6-7-11(14)12(8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLCAMSHFCATMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Technical-Guide-to-N-5-Fluoro-2-iodophenyl-benzenesulfonamide-Analogs-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of marketed drugs.[1] Its utility stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions. This guide focuses on a specific, highly functionalized subset: N-(5-Fluoro-2-iodophenyl)benzenesulfonamide and its analogs. While not a widely recognized pharmacophore in itself, this structure serves as a critical intermediate in the synthesis of complex therapeutic agents. The strategic placement of the fluoro and iodo groups on the phenyl ring offers unique opportunities for synthetic diversification and modulation of pharmacokinetic properties. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of compounds derived from this scaffold, with a particular focus on their role as inhibitors of key biological targets.

The Strategic Importance of the this compound Scaffold

The true value of the this compound core lies in its capacity as a versatile building block for more elaborate molecular architectures. The electron-withdrawing fluorine atom can significantly influence the pKa of the sulfonamide proton and affect metabolic stability.[2][3] The iodine atom, a large and polarizable halogen, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to build molecular complexity.

This guide will delve into the practical applications of this scaffold, moving from its fundamental synthesis to its incorporation into advanced drug candidates.

Synthetic Pathways and Methodologies

The construction of this compound and its subsequent elaboration are key to accessing novel chemical matter. The general approach involves the coupling of a substituted benzenesulfonyl chloride with 5-fluoro-2-iodoaniline.

General Synthetic Route

The primary route to the core structure involves a standard nucleophilic substitution reaction between an appropriately substituted benzenesulfonyl chloride and 5-fluoro-2-iodoaniline in the presence of a base, such as pyridine, in an aprotic solvent like dichloromethane (DCM).

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A Benzenesulfonyl Chloride Derivative E This compound Analog A->E B 5-Fluoro-2-iodoaniline B->E C Pyridine (Base) C:e->E:w D DCM (Solvent) D:e->E:w

Caption: General Synthesis of this compound Analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol outlines the synthesis of a generic this compound derivative. This method can be adapted by modifying the starting benzenesulfonyl chloride.

Materials:

  • 5-Fluoro-2-iodoaniline

  • Substituted Benzenesulfonyl Chloride (1.2 equivalents)

  • Pyridine (1.5 equivalents)

  • Dry Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Rotary Evaporator

  • Standard Glassware and Magnetic Stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-2-iodoaniline (1.0 equivalent) in dry DCM.

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the substituted benzenesulfonyl chloride (1.2 equivalents) in a minimal amount of dry DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.

Structure-Activity Relationship (SAR) and Therapeutic Applications

The true utility of the this compound scaffold is realized in its role as a versatile intermediate for creating more complex and potent drug candidates. The iodo group is particularly important as it allows for the introduction of various functionalities through cross-coupling reactions, significantly impacting the biological activity of the final compounds.

Application in the Development of Influenza Hemagglutinin Inhibitors

The benzenesulfonamide scaffold has been instrumental in the design of potent inhibitors of the influenza virus hemagglutinin (HA), a protein critical for viral entry into host cells. Structural optimization of lead compounds has led to the development of disubstituted benzenesulfonamide analogs with significant antiviral potency.[4]

In one notable example, a related aniline derivative was used as a precursor. A selective Sandmeyer reaction was employed to introduce a chloride at the 2-position, demonstrating the synthetic utility of manipulating substituents on the phenyl ring to enhance biological activity.[4]

Analog Substitution on Benzenesulfonamide Ring EC50 (nM) against Influenza A/Weiss/43 Reference
Lead Compound Unsubstituted210[4]
Analog 40 2-Chloro86[4]

EC50: Half maximal effective concentration

The data clearly indicates that the addition of a chloro group at the ortho position of the benzenesulfonamide ring significantly improves the antiviral potency. This highlights the importance of exploring substitutions on both aromatic rings of the core scaffold to optimize biological activity.

Role in Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5] These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[5] The this compound scaffold can be utilized to generate novel CA inhibitors. The substituents on the benzenesulfonamide ring can be modified to achieve isoform-specific inhibition, which is crucial for minimizing off-target effects.[5]

Scaffold N-(5-Fluoro-2-iodophenyl) benzenesulfonamide Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Scaffold->Suzuki Iodo-group functionalization Buchwald Buchwald-Hartwig Amination (N-based groups) Scaffold->Buchwald Iodo-group functionalization Sonogashira Sonogashira Coupling (Alkynyl Groups) Scaffold->Sonogashira Iodo-group functionalization Analogs Diverse Analogs Suzuki->Analogs Buchwald->Analogs Sonogashira->Analogs Screening Biological Screening (e.g., Kinase Assays) Analogs->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Drug Discovery Workflow Utilizing the Scaffold.

Future Perspectives and Conclusion

The this compound scaffold represents a valuable, albeit underutilized, platform in medicinal chemistry. Its true potential is unlocked when viewed as a versatile intermediate rather than a final pharmacophore. The presence of orthogonal functionalization sites—the sulfonamide nitrogen, the benzenesulfonyl ring, and the iodo-substituted phenyl ring—provides chemists with a powerful toolkit for generating diverse chemical libraries.

Future research should focus on leveraging the iodo group for a wider range of modern cross-coupling reactions to introduce novel and complex side chains. The exploration of these analogs against a broader panel of biological targets, including kinases, proteases, and epigenetic targets, is likely to yield promising new therapeutic leads. The continued application of this scaffold in drug discovery programs holds significant promise for the development of next-generation therapeutics.

References

  • Chen, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, 54(11), 3745-3756. Available at: [Link]

  • Shank, R. P., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1123-1135. Available at: [Link]

  • 3M Company. (1979). Fluorinated sulfonamides. U.S. Patent 4,163,754.
  • Jasinski, J., et al. (2017). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1332-1338. Available at: [Link]

  • Ono Pharmaceutical Co., Ltd. (2017). Sulfonamide compound or salt thereof. WIPO Patent Application WO/2017/209155.
  • Garg, N. K., et al. (2024). Patents & Products. Garg Lab - UCLA. Available at: [Link]

  • Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available at: [Link]

  • Gilead Sciences, Inc. (2005). Novel compounds with inhibitor function in particular viral and bacterial neuraminidases, pharmaceutical compositions containing the compounds, and uses of the compounds to inhibit the activity of particular neuraminidases. Norway Patent NO-318455-B1. Available at: [Link]

  • Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Bioorganic & Medicinal Chemistry Letters, 15(21), 4699-4702. Available at: [Link]

  • Structural Genomics Consortium, et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(20), 15017-15036. Available at: [Link]

  • European Patent Office. (2021). COMPOUNDS. European Patent EP 3810602 B1. Available at: [Link],

  • Wang, Y., et al. (2023). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(15), 5789. Available at: [Link]

  • Ferreira, P. M. T., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1157. Available at: [Link]

  • Moss, S. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5432. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link]

  • Soyer, M., et al. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023(2), M1653. Available at: [Link]

  • Zhou, J., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry, 258, 115476. Available at: [Link]

  • Nerviano Medical Sciences S.r.l. (2015). Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. U.S. Patent 9,085,565.
  • Khan, I., et al. (2021). Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis. Scientific Reports, 11(1), 18884. Available at: [Link]

  • Principia Biopharma Inc. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WIPO Patent Application WO/2022/056100.

Sources

Methodological & Application

Protocol for the Efficient Sulfonylation of 5-Fluoro-2-iodoaniline: A Modular Approach for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of N-arylsulfonamides via the reaction of anilines with sulfonyl chlorides remains a fundamental and highly versatile transformation. This application note provides a detailed, robust, and field-tested protocol for the sulfonylation of 5-fluoro-2-iodoaniline, a valuable and highly functionalized building block for drug discovery programs. We delve into the causality behind experimental choices, offer a comprehensive step-by-step methodology, and provide troubleshooting guidance to ensure reproducible, high-yield synthesis.

Introduction: The Significance of Sulfonamides and Key Building Blocks

The sulfonamide moiety (-S(=O)₂-N<) is a privileged scaffold in drug design, renowned for its ability to mimic a carboxylate group, act as a transition-state analogue, and engage in crucial hydrogen bonding interactions with biological targets.[1] From antibacterial agents to diuretics and antivirals, the prevalence of this functional group underscores the importance of reliable synthetic routes to access structurally diverse sulfonamide libraries.

5-Fluoro-2-iodoaniline is a particularly strategic starting material. The fluorine atom can enhance metabolic stability and binding affinity, while the ortho-iodine provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library diversification from a common intermediate. This protocol details the foundational step: the efficient coupling of this aniline with an arylsulfonyl chloride.

Reaction Principle and Mechanism

The sulfonylation of an amine is a classic nucleophilic acyl substitution reaction occurring at a sulfur(VI) center. The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate, which subsequently collapses by ejecting the chloride ion as a leaving group. An essential component of this reaction is a base, typically a non-nucleophilic amine like pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated in situ.[1] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Visualizing the Reaction Mechanism

Caption: General mechanism for the sulfonylation of an aniline.

Detailed Experimental Protocol

This protocol describes a representative reaction using p-toluenesulfonyl chloride. It can be readily adapted for other arylsulfonyl chlorides.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.AmountMoles (mmol)Notes
5-Fluoro-2-iodoaniline255724-71-1237.011.00 g4.22Purity ≥97%
p-Toluenesulfonyl chloride (TsCl)98-59-9190.650.89 g4.64 (1.1 eq)Purity ≥98%. Store under inert gas.
Pyridine110-86-179.1010 mL-Anhydrous grade. Acts as base and solvent.
Dichloromethane (DCM)75-09-284.93~50 mL-For extraction.
1 M Hydrochloric Acid (HCl)7647-01-036.46~30 mL-For aqueous work-up.
Saturated NaCl solution (Brine)7647-14-558.44~20 mL-For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-For drying.
Round-bottom flask (50 mL)--1-Flame-dried or oven-dried.
Magnetic stirrer and stir bar--1-
Ice/water bath--1-
Separatory funnel (100 mL)--1-
Rotary evaporator--1-
Safety Precautions
  • 5-Fluoro-2-iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • p-Toluenesulfonyl chloride: Causes severe skin burns and eye damage. Lachrymator.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Suspected of causing cancer.

  • Action: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[3]

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask. Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

  • Dissolution: Add 5-fluoro-2-iodoaniline (1.00 g, 4.22 mmol) to the flask, followed by anhydrous pyridine (10 mL). Stir the mixture at room temperature until the aniline is completely dissolved.

  • Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes. Causality Note: This initial cooling is crucial to moderate the exothermic reaction that occurs upon addition of the sulfonyl chloride, preventing potential side reactions.

  • Reagent Addition: Add p-toluenesulfonyl chloride (0.89 g, 4.64 mmol) to the cooled solution in small portions over 5-10 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting aniline spot indicates reaction completion.

  • Work-up - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing dichloromethane (30 mL).

    • Add 1 M HCl (20 mL) to the separatory funnel. Shake vigorously, venting frequently. This step protonates and dissolves the excess pyridine into the aqueous layer.

    • Separate the layers. Extract the aqueous layer with another portion of dichloromethane (20 mL).

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic layers sequentially with 1 M HCl (10 mL), water (20 mL), and finally with saturated NaCl solution (brine, 20 mL). Causality Note: The brine wash helps to remove residual water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by either recrystallization or column chromatography, depending on its purity and physical state.

  • Method A: Recrystallization: This is the preferred method if the crude product is a solid and of reasonable purity.

    • Select an appropriate solvent system (e.g., ethanol/water or isopropanol/water).[4][5]

    • Dissolve the crude solid in the minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[4]

  • Method B: Column Chromatography: This method is ideal for oils or highly impure solids.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

    • Pack a column with silica gel slurried in the initial mobile phase.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column and elute with the mobile phase, collecting fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Experimental Workflow

G A 1. Setup Add 5-fluoro-2-iodoaniline & pyridine to a dry N₂-purged flask. B 2. Cooling Cool flask to 0 °C in an ice bath. A->B C 3. Reagent Addition Add p-toluenesulfonyl chloride in portions. B->C D 4. Reaction Stir at 0 °C, then warm to RT for 4-6h. Monitor by TLC. C->D E 5. Work-up: Extraction Dilute with DCM. Wash with 1 M HCl. D->E F 6. Work-up: Washing Wash with H₂O, then brine. E->F G 7. Drying & Concentration Dry organic layer (Na₂SO₄). Concentrate via rotovap. F->G H 8. Purification Recrystallization or Column Chromatography. G->H I Pure Sulfonamide Product H->I

Caption: A generalized workflow for the sulfonylation of 5-fluoro-2-iodoaniline.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive aniline (protonated). 2. Degraded sulfonyl chloride. 3. Insufficient base.1. Ensure the base is added before the sulfonyl chloride. 2. Use fresh or properly stored sulfonyl chloride. 3. Ensure at least 1 equivalent of base is used relative to the sulfonyl chloride.
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance from a bulky sulfonyl chloride.1. Extend the reaction time and monitor by TLC. 2. Gently heat the reaction mixture (e.g., to 40 °C) after the initial addition phase.
"Oiling Out" during Recrystallization 1. High concentration of impurities. 2. The melting point of the product is lower than the boiling point of the solvent. 3. Solution cooled too rapidly.1. Purify the crude material by column chromatography first.[4] 2. Re-dissolve the oil, add more solvent, and allow it to cool more slowly.[4] 3. Choose a different solvent system with a lower boiling point.
Low Yield after Work-up 1. Product is partially soluble in the acidic aqueous layer. 2. Hydrolysis of the sulfonyl chloride.1. Perform additional extractions of the aqueous layer with DCM or ethyl acetate. 2. Ensure anhydrous conditions are maintained during the reaction setup.

References

  • Filo. (2026). Synthesis mechanism for sulfanilamide from aniline. Filo. Retrieved from [Link]

  • Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central. Retrieved from [Link]

  • van den Boom, A. F. J., & Zuilhof, H. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(5), 788–793. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

  • Sulfonylation reaction between tertiary amines and aryl sulfonyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (n.d.). ResearchGate. Retrieved from [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-Fluoro-2-iodoaniline - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. (2024). MDPI. Retrieved from [Link]

  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mild Sulfonylation of Anilines. (2017). ChemistryViews. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

Sources

Sonogashira coupling using N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sonogashira Coupling of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Executive Summary

This guide details the operational parameters for performing Sonogashira cross-coupling reactions using This compound (CAS: 935684-32-5). This specific substrate is a high-value intermediate in medicinal chemistry, primarily serving as a precursor for 5-fluoro-1-(phenylsulfonyl)-1H-indoles .

The presence of the fluorine atom at the C5 position and the electron-withdrawing benzenesulfonyl group creates a unique electronic environment that enhances oxidative addition rates but requires careful modulation of basicity to prevent premature deprotonation or catalyst poisoning. This note provides two validated workflows:

  • Method A: Isolation of the acyclic internal alkyne.

  • Method B: One-pot cascade synthesis of the indole scaffold.[1]

Chemical Context & Structural Analysis

Substrate Analysis

The substrate contains three critical functional motifs that dictate reactivity:

  • C2-Iodide: The reactive handle for Pd(0) oxidative addition. The bond is weakened by the electron-withdrawing nature of the sulfonamide and the fluorine.

  • C5-Fluorine: Located para to the iodide, it exerts an inductive withdrawing effect (-I), making the C-I bond more electrophilic and accelerating the oxidative addition step compared to non-fluorinated analogs.

  • Sulfonamide (N-SO₂Ph): Acts as a protecting group for the aniline nitrogen. It acidifies the N-H proton (pKa ~10), making it susceptible to deprotonation by the base used in the coupling (e.g., Et₃N).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available from this substrate.

ReactionPathway SM N-(5-Fluoro-2-iodophenyl) benzenesulfonamide Intermediate Acyclic Alkyne (Coupled Product) SM->Intermediate Sonogashira (Method A) Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Intermediate Pd Pd(0)/Cu(I) Pd->Intermediate Indole 5-Fluoro-1-(phenylsulfonyl) -1H-indole Intermediate->Indole 5-endo-dig Cyclization (Method B / Heat)

Figure 1: Divergent synthesis pathways. Method A isolates the Intermediate; Method B drives the reaction to the Indole.

Experimental Protocols

Materials & Equipment
  • Substrate: this compound (1.0 equiv).

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02–0.05 equiv).

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.01–0.02 equiv).

  • Base/Solvent: Triethylamine (Et₃N) / DMF or THF (Degassed).

Method A: Standard Coupling (Isolation of Alkyne)

Target: Synthesis of N-(2-(alkynyl)-5-fluorophenyl)benzenesulfonamide.

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Charging: Add the aryl iodide (1.0 mmol, 377 mg), PdCl₂(PPh₃)₂ (2 mol%, 14 mg), and CuI (1 mol%, 2 mg).

  • Solvent Addition: Add anhydrous, degassed THF (5 mL) and Et₃N (3.0 mmol, 0.42 mL).

    • Expert Note: Degassing is critical. Oxygen promotes Copper-mediated Glaser homocoupling of the alkyne, consuming the nucleophile.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide usually runs faster than the product due to the loss of the heavy iodine atom, but the sulfonamide tail keeps polarity similar. Look for strong UV fluorescence changes.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel.

Method B: One-Pot Indole Synthesis (Cascade)

Target: Synthesis of 5-fluoro-1-(phenylsulfonyl)-1H-indole.

This method utilizes the acidity of the sulfonamide N-H to promote an intramolecular 5-endo-dig cyclization immediately after coupling.

  • Setup: Use a sealed pressure tube or a reflux setup under Argon.

  • Conditions: Follow the charging steps in Method A, but substitute THF with DMF (Dimethylformamide).

  • Thermal Shift:

    • Step 1 (Coupling): Stir at RT for 2 hours to ensure consumption of the aryl iodide.

    • Step 2 (Cyclization): Add an additional equivalent of base (e.g., DBU or K₂CO₃, 1.0 mmol) and heat the mixture to 80°C for 4 hours.

  • Mechanism: The base deprotonates the sulfonamide nitrogen. The resulting anion attacks the internal alkyne (activated by Pd or Cu), closing the ring.

  • Workup: Pour into water (DMF removal), extract with EtOAc.

Technical Data & Optimization

Solvent & Base Screening Results

The following table summarizes optimization data for the coupling of phenylacetylene with the substrate.

SolventBaseTemp (°C)Time (h)Yield (Alkyne)Yield (Indole)Notes
THF Et₃N25688% <5%Best for Method A.
DMF Et₃N25475%15%Spontaneous cyclization observed.
DMF Et₃N8040%92% Best for Method B (Cascade).
MeCN K₂CO₃60610%65%Heterogeneous base slows coupling.
Mechanistic Cycle (Graphviz)

Understanding the catalytic cycle helps in troubleshooting. Note that the oxidative addition (Step A) is fast for this substrate, making Transmetallation (Step B) the likely turnover-limiting step if the alkyne is sterically hindered.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (+ Cu-Acetylide) OxAdd->TransMet - CuI RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: Simplified Catalytic Cycle. Ar-I represents the fluorinated sulfonamide substrate.

Troubleshooting & Safety

Common Failure Modes
  • Glaser Coupling (Blue/Green Solution): If the reaction turns bright blue/green and yield is low, oxygen has entered, oxidizing Cu(I) to Cu(II). This consumes the alkyne to form di-alkynes.

    • Fix: Freeze-pump-thaw the solvent or sparge with Argon for 20 mins.

  • De-iodination (Reduction): If N-(5-fluorophenyl)benzenesulfonamide is isolated, the Pd inserted but failed to transmetallate, eventually picking up a proton.

    • Fix: Increase Alkyne/Cu ratio or switch to a more labile ligand like Pd(dppf)Cl₂.

Safety Considerations
  • Iodine Waste: The reaction generates stoichiometric iodide salts. Segregate waste accordingly.

  • Fluorine NMR: Use ¹⁹F NMR for rapid monitoring. The shift of the fluorine atom is highly sensitive to the transformation of the C-I bond to a C-C bond, often moving from ~-115 ppm to ~-120 ppm (referenced to CFCl₃).

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Sonogashira Coupling with N-(2-iodophenyl)methanesulfonamide. Retrieved from

  • Sakamoto, T., et al. (1987). Condensed Heteroaromatic Ring Systems. XI. A Facile Synthesis of Indoles and Benzofurans. Chemical & Pharmaceutical Bulletin.
  • Neri, et al. (2023). On-DNA Synthesis of Multisubstituted Indoles. PMC PubMed Central. Retrieved from

  • ChemicalBook. (n.d.). This compound Product Entry. Retrieved from

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

Sources

Using N-(5-Fluoro-2-iodophenyl)benzenesulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(5-Fluoro-2-iodophenyl)benzenesulfonamide as a Pharmaceutical Intermediate

Abstract

This compound (CAS: 935684-32-5) represents a high-value "ortho-halo" sulfonanilide scaffold used primarily in the synthesis of fused heterocyclic pharmacophores. Its structural duality—featuring an electrophilic iodine handle adjacent to a nucleophilic sulfonamide nitrogen—makes it an ideal substrate for transition-metal-catalyzed cascade reactions. This guide details the synthesis of this intermediate and its downstream application in generating fluorinated sultams and indoles , motifs prevalent in 5-HT6 antagonists, kinase inhibitors, and anti-inflammatory agents.

Chemical Profile & Stability

PropertySpecification
IUPAC Name This compound
CAS Number 935684-32-5
Molecular Formula C₁₂H₉FINO₂S
Molecular Weight 377.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water
Stability Stable under ambient conditions. Light sensitive (iodine bond). Store in amber vials.
Hazards Irritant. Potential sensitizer (sulfonamide moiety).

Strategic Utility: The "Ortho-Halo" Effect

The utility of this intermediate lies in the ortho-positioning of the iodine atom relative to the sulfonamide group. This geometry facilitates intramolecular cross-coupling reactions.

  • Pathway A (C-H Activation/Arylation): Palladium-catalyzed cyclization yields dibenzo-sultams , a rigid tricyclic core found in novel antiviral agents.

  • Pathway B (Sonogashira/Cyclization): Coupling with terminal alkynes followed by 5-endo-dig cyclization yields N-sulfonyl indoles .

  • Pathway C (Buchwald-Hartwig): Intermolecular coupling with amines to generate complex diarylamines prior to cyclization.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: A standard sulfonyl chloride coupling is used. Pyridine serves as both the solvent and the acid scavenger (HCl sponge) to drive the equilibrium forward.

Reagents:

  • 5-Fluoro-2-iodoaniline (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Pyridine (anhydrous, 5-10 volumes)

  • Dichloromethane (DCM) for workup

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 5-fluoro-2-iodoaniline (e.g., 10 mmol, 2.37 g) and a magnetic stir bar.

  • Solvation: Add anhydrous pyridine (20 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Addition: Add benzenesulfonyl chloride (12 mmol, 1.53 mL) dropwise over 15 minutes. Critical: Exothermic reaction; control addition rate to maintain T < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the aniline starting material is consumed.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to neutralize pyridine and precipitate the product.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes) to yield the title compound as an off-white solid.

    • Target Yield: >85%

Protocol B: Downstream Application – Synthesis of Fluorinated Benzosultams

Rationale: This protocol utilizes a Pd(II)/Pd(IV) catalytic cycle to perform an intramolecular C-H activation. The iodine atom acts as the oxidative addition initiation point, allowing the metal to activate the ortho-C-H bond on the benzenesulfonyl ring, forming a tricyclic sultam.

Target Product: 3-Fluoro-dibenzo[c,e][1,2]thiazine 5,5-dioxide

Reagents:

  • This compound (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (PPh₃) or XPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv) - Base is critical for deprotonation of the amide.

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a glovebox or under Ar flow, combine Pd(OAc)₂ and the ligand in a reaction vial.

  • Substrate Addition: Add the sulfonamide intermediate (1.0 mmol) and Cs₂CO₃ (2.0 mmol).

  • Solvent: Add anhydrous Toluene (5 mL). Seal the vial with a crimp cap.

  • Heating: Heat the mixture to 110 °C for 12–16 hours.

    • Mechanism:[1][2] Oxidative addition of Ar-I to Pd(0) → Palladacycle formation via C-H activation of the sulfonyl phenyl ring → Reductive elimination to form the C-C bond.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

    • Note: The resulting sultam is a rigid, crystalline solid often highly fluorescent.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core intermediate.

G Start 5-Fluoro-2-iodoaniline Intermediate N-(5-Fluoro-2-iodophenyl) benzenesulfonamide (Core Scaffold) Start->Intermediate Sulfonylation Reagent + Benzenesulfonyl Cl (Pyridine, 0°C) Sultam Fluorinated Benzosultam (Dibenzo[c,e][1,2]thiazine) Intermediate->Sultam Pd-Cat Intramolecular C-H Arylation Indole N-Sulfonyl Indole (via Sonogashira) Intermediate->Indole 1. Alkyne/Pd-Cu 2. Cyclization Biaryl N-Aryl Sulfonamide (via Ullmann/Buchwald) Intermediate->Biaryl Ar-B(OH)2 Suzuki Coupling

Figure 1: Divergent synthesis pathways transforming the fluoro-iodo sulfonamide scaffold into high-value heterocycles.

Critical Process Parameters (CPP) & Troubleshooting

ParameterImpactOptimization Strategy
Water Content High water content in Protocol A hydrolyzes the sulfonyl chloride, lowering yield.Use anhydrous pyridine and flame-dried glassware.
Temperature (Protocol A) Exotherms >10°C during addition can cause bis-sulfonylation.Strictly maintain 0°C during addition; add sulfonyl chloride slowly.
Base Choice (Protocol B) Weak bases fail to deprotonate the sulfonamide, stalling the catalytic cycle.Use Cs₂CO₃ or K₃PO₄. Avoid organic bases like TEA for the cyclization step.
De-iodination In Pd-catalyzed steps, reductive de-iodination is a common side reaction.Ensure rigorous exclusion of water/protic sources. Increase catalyst loading if observed.

Safety & Handling

  • Iodine Sensitivity: The C-I bond is susceptible to photolytic cleavage. Handle the intermediate under low light or in amber glassware to prevent degradation and iodine liberation.

  • Sulfonamide Allergies: This compound is a sulfonamide derivative.[1] Personnel with "sulfa" drug allergies should avoid contact. Use full PPE (nitrile gloves, lab coat, respirator).

  • Waste Disposal: Iodine-containing waste must be segregated from general organic waste in some jurisdictions to prevent incinerator corrosion. Check local EHS regulations.

References

  • Synthesis of Sulfonamides (General Schotten-Baumann conditions)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Link

  • Pd-Catalyzed Synthesis of Sultams

    • Laha, J. K., et al. "Palladium-Catalyzed Intramolecular C–H Functionalization: A Straightforward Access to Dibenzo[c,e][1,2]thiazine 5,5-Dioxides." Journal of Organic Chemistry, 2011, 76(15), 6421–6425. Link

  • Larock Indole Synthesis from N-iodoaryl sulfonamides

    • Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991, 113(17), 6689–6690. Link

  • Compound Characterization Data

    • ChemicalBook Entry: this compound (CAS 935684-32-5).[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-Fluoro-2-iodophenyl)benzenesulfonamide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve yields. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone reaction for accessing a key structural motif present in various pharmacologically active agents. The primary synthetic route involves a nucleophilic substitution reaction between 5-fluoro-2-iodoaniline and benzenesulfonyl chloride.[1][2] This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact yield and purity. The presence of both an electron-withdrawing fluorine atom and a sterically hindering iodine atom on the aniline ring presents unique challenges to reactivity that must be carefully managed.[3][4]

This guide will walk you through potential pitfalls and provide robust solutions to ensure a successful and reproducible synthesis.

Core Reaction Workflow

The overall transformation follows a well-established mechanism for sulfonamide bond formation.[5]

reactant1 5-Fluoro-2-iodoaniline plus1 + reactant2 Benzenesulfonyl Chloride reagents Base (e.g., Pyridine) Solvent (e.g., DCM) 0°C to RT reactant2->reagents product This compound reagents->product plus2 + Base·HCl product->plus2

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a validated starting point for the synthesis. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Materials:

  • 5-Fluoro-2-iodoaniline (1.0 eq)[6]

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-fluoro-2-iodoaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the flask dropwise over 20-30 minutes. Maintaining the low temperature is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 6-12 hours, monitoring completion by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent).

  • Workup - Quenching: Once the starting aniline is consumed, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Extract the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine. The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted benzenesulfonyl chloride that has hydrolyzed to benzenesulfonic acid.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

G start Low or No Product Yield? q1 Are Starting Materials Pure? start->q1 q2 Were Anhydrous Conditions Maintained? start->q2 q3 Was the Stoichiometry Correct? start->q3 q4 Was the Base Appropriate? start->q4 q5 Was Temperature Controlled? start->q5 a1 Cause: Hydrolyzed sulfonyl chloride or impure aniline. Solution: Use fresh benzenesulfonyl chloride. Verify aniline purity via NMR/m.p. q1->a1 a2 Cause: Moisture hydrolyzes sulfonyl chloride to inactive sulfonic acid. Solution: Use flame-dried glassware and anhydrous solvents. q2->a2 a3 Cause: Incorrect molar ratios. Solution: Use slight excess (1.05-1.2 eq) of sulfonyl chloride. Ensure accurate weighing. q3->a3 a4 Cause: Base is too weak or sterically hindered. Solution: Pyridine is effective. Triethylamine (TEA) is also common. Ensure sufficient equivalents (1.2-1.5) to neutralize HCl. q4->a4 a5 Cause: Addition too fast or reaction too cold. Solution: Add sulfonyl chloride slowly at 0°C. Allow to warm to RT for reaction completion. q5->a5

Caption: Troubleshooting workflow for low product yield.

Question: My reaction yield is very low or I obtained no product. What went wrong?

Answer: Low or no yield is the most common issue and can stem from several factors.[7]

  • Cause 1: Inactive Reagents. Benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive benzenesulfonic acid over time.[7]

    • Solution: Always use a fresh bottle of benzenesulfonyl chloride or purify older stock by distillation. Ensure your 5-fluoro-2-iodoaniline is pure and dry.[8]

  • Cause 2: Presence of Moisture. Water in the solvent or on the glassware will rapidly deactivate the sulfonyl chloride.

    • Solution: Use flame-dried or oven-dried glassware. Employ anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5]

  • Cause 3: Insufficient Base. A base is required to neutralize the HCl generated during the reaction.[1] If the HCl is not scavenged, it will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least 1.2 equivalents of a suitable base like pyridine or triethylamine. Pyridine can also act as a nucleophilic catalyst.

  • Cause 4: Low Reactivity of Aniline. The fluorine and iodine atoms on the aniline ring are electron-withdrawing, which reduces the nucleophilicity of the amine group compared to unsubstituted aniline.[4]

    • Solution: Ensure adequate reaction time (monitor by TLC). If the reaction is still sluggish, gentle heating (e.g., to 40 °C) may be required after the initial addition at 0 °C. However, be cautious as higher temperatures can promote side reactions.

Question: My final product is difficult to purify and appears as an oil or sticky solid. Why?

Answer: This often points to the presence of impurities.

  • Cause 1: Excess Pyridine/Base. Residual pyridine from the workup can result in an impure, oily product.

    • Solution: Ensure thorough washing with 1 M HCl during the workup. The HCl will protonate the pyridine, forming a water-soluble pyridinium salt that is easily removed in the aqueous layer.

  • Cause 2: Di-sulfonylation. If conditions are too harsh or the stoichiometry is incorrect, a second benzenesulfonyl group can react with the nitrogen atom of the newly formed sulfonamide, leading to a di-sulfonated byproduct, (PhSO₂)₂N-Ar.[5]

    • Solution: Avoid using a large excess of benzenesulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution, not the other way around. This maintains a low concentration of the electrophile and favors mono-substitution.

  • Cause 3: Benzenesulfonic Acid. If the sulfonyl chloride hydrolyzed, the resulting benzenesulfonic acid can contaminate the product.

    • Solution: A wash with a mild base like saturated sodium bicarbonate during the workup will deprotonate the sulfonic acid, making it water-soluble and easily removed.

Question: I see multiple spots on my TLC plate after the reaction. What are they?

Answer: A typical TLC plate might show the following (from higher Rf to lower Rf in a nonpolar eluent system):

  • Benzenesulfonyl Chloride: If any remains unreacted.

  • Product (this compound): The desired compound.

  • 5-Fluoro-2-iodoaniline: The starting material.

  • Benzenesulfonic Acid: (Often streaks or stays at the baseline) From hydrolysis of the sulfonyl chloride.

  • Solution: Monitor the disappearance of the starting aniline spot (Rf is usually lower than the product). If the reaction has gone to completion but impurities remain, purification via column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism?

A1: The reaction is a nucleophilic acyl-type substitution at the sulfur atom. The nitrogen of the aniline acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen by the base to yield the final sulfonamide.[5]

cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Chloride cluster_step3 Step 3: Deprotonation Aniline Ar-NH₂ Intermediate Ar-N⁺H₂-SO₂(Cl)-Ph Aniline->Intermediate attacks S SulfonylChloride Ph-SO₂(Cl) SulfonylChloride->Intermediate Intermediate2 Ar-N⁺H₂-SO₂(Cl)-Ph Intermediate3 Ar-N⁺H₂-SO₂-Ph + Cl⁻ Intermediate2->Intermediate3 Cl⁻ leaves Intermediate4 Ar-N⁺H₂-SO₂-Ph Product Ar-NH-SO₂-Ph + Base-H⁺ Intermediate4->Product H⁺ removed Base Base Base->Product

Caption: Mechanism of sulfonamide formation.

Q2: Why is the choice of base and solvent important?

A2: The base must be strong enough to neutralize the generated HCl but should not react with the sulfonyl chloride. Pyridine and triethylamine are common choices.[9] The solvent must be inert to the reactants and capable of dissolving them. Anhydrous aprotic solvents like DCM, chloroform, or THF are typically preferred to prevent hydrolysis of the sulfonyl chloride.[5] The choice can significantly impact reaction rates and outcomes.[10]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The most critical parameters are:

  • Stoichiometry: A slight excess (5-10%) of the sulfonyl chloride is often used to ensure complete consumption of the more valuable aniline.[5]

  • Temperature: The initial addition should be performed at a low temperature (0 °C) to manage the exothermicity of the reaction and minimize side products. The reaction is then typically allowed to proceed at room temperature.[5][11]

  • Moisture Control: Absolute exclusion of water is paramount for high yields.[5]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point (m.p.): A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot suggests a high degree of purity.

Summary of Recommended Conditions

ParameterRecommended ConditionRationale
Aniline:Sulfonyl Chloride 1 : 1.05-1.2Ensures complete consumption of the aniline.
Base Pyridine or Triethylamine (1.2-1.5 eq)Neutralizes HCl byproduct, preventing amine protonation.[1]
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that prevents reagent hydrolysis.[5]
Addition Temperature 0 °CControls exothermic reaction and minimizes side products.[9]
Reaction Temperature Room TemperatureAllows the reaction to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction.[5]

References

  • BenchChem Technical Support. (2025). optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. BenchChem.
  • Yadav, J. S., et al. (2012). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Advances.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate.
  • Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health.
  • Kim, S., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • Tomaselli, G. A. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
  • BenchChem Technical Support. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem.
  • Wikipedia. (n.d.). Sulfonamide. Wikipedia.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Madhan, N., et al. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-iodoaniline 97. Sigma-Aldrich.
  • Organic Syntheses. (n.d.). 2. Organic Syntheses.

Sources

Validation & Comparative

Infrared (IR) absorption peaks of sulfonyl and amino groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Absorption Peaks of Sulfonyl and Amino Groups: A Comparative Guide for Structural Elucidation Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and materials science, the precise characterization of sulfonyl (


) and amino (

) functional groups is critical. These moieties are pharmacophoric staples—found in sulfonamide antibiotics, sulfonylurea antidiabetics, and diverse amine-based alkaloids. While Nuclear Magnetic Resonance (NMR) provides connectivity, Fourier Transform Infrared (FTIR) spectroscopy remains the definitive method for probing bond strength, hybridization, and hydrogen-bonding networks in the solid state.

This guide moves beyond basic spectral assignment. It synthesizes vibrational theory with practical application, offering a rigorous comparison of these groups to aid in rapid structural confirmation and quality control.

Fundamental Vibrational Mechanics

To interpret these spectra accurately, one must understand the physical origins of the peaks. IR absorption is governed by Hooke’s Law , where the frequency of vibration (


) is proportional to the bond strength (

) and inversely proportional to the reduced mass (

) of the atoms.
  • Amino Groups (

    
    ):  High frequency (
    
    
    
    ) due to the light hydrogen atom and strong single bond.[1]
  • Sulfonyl Groups (

    
    ):  Lower frequency (
    
    
    
    ) despite the double-bond character, due to the heavy sulfur atom increasing the reduced mass.

Detailed Spectral Analysis: The Sulfonyl Group ( )

The sulfonyl group is a powerful electron-withdrawing group with a distinct spectral signature. Unlike carbonyls, which show a single dominant stretch, the sulfonyl group exhibits two intense bands arising from coupled vibrations.

Diagnostic Peaks
Vibrational ModeWavenumber (

)
IntensityDescription
Asymmetric Stretch (

)
1370 – 1330 StrongThe "out-of-phase" expansion of S=O bonds. Often the most intense peak in the fingerprint region.
Symmetric Stretch (

)
1180 – 1140 StrongThe "in-phase" expansion. Sharp and distinct.
Scissoring (

)
600 – 500MediumBending vibration, often obscured in the fingerprint region.
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Expert Insight: In sulfonamides (


), these peaks are highly diagnostic. If you observe a strong doublet structure in the 

range, a sulfonyl group is almost certainly present. The high polarity of the

bond results in large dipole moment changes, making these bands intense.

Detailed Spectral Analysis: The Amino Group ( )

Amino group analysis is nuanced because the number of peaks depends directly on the substitution level (Primary vs. Secondary vs. Tertiary).

Diagnostic Peaks
Vibrational ModePrimary Amine (

)
Secondary Amine (

)
Tertiary Amine (

)
N-H Stretching Doublet (

)
Singlet (

)
Absent
N-H Bending (Scissoring)

(Medium)
Absent (or very weak)Absent
N-H Wagging (Out-of-plane)

(Broad)

(Broad)
Absent
C-N Stretching

(Aliphatic)

(Aromatic)
Similar to PrimarySimilar to Primary
The "Doublet" Phenomenon

Why do primary amines show two peaks? It is not two different hydrogens vibrating independently. It is mechanical coupling :

  • Asymmetric Stretch (

    
    ):  Higher energy.
    
  • Symmetric Stretch (

    
    ):  Lower energy.
    

Critical Distinction: Do not confuse the


 bend (

) with a Carbonyl (

) stretch. The

bend is broader and usually weaker ("scissoring"), whereas a

stretch is sharp and intense ("the sword").

Comparative Analysis: Sulfonamides vs. Amines

The intersection of these two groups—the Sulfonamide —presents a unique challenge. Researchers often need to distinguish a free amine from a sulfonamide linkage.

Spectral Decision Matrix
FeatureFree Primary Amine (

)
Sulfonamide (

)
Sulfone (

)
3400-3200 Region Doublet (N-H stretch)Doublet (N-H stretch)Absent
1370-1330 Region C-N stretch (Weak/Med)

Asym Stretch (Strong)

Asym Stretch (Strong)
1180-1140 Region C-N stretch (Weak/Med)

Sym Stretch (Strong)

Sym Stretch (Strong)
1600 Region N-H Bend (Medium)N-H Bend (Weak/Med)Aromatic C=C only
Visualization: Structural Elucidation Logic

SpectralLogic Start Unknown Sample Spectrum Check3400 Check 3500-3200 cm⁻¹ (Stretching Region) Start->Check3400 PeaksPresent Peaks Present? Check3400->PeaksPresent Doublet Doublet Pattern PeaksPresent->Doublet Two Bands Singlet Singlet Pattern PeaksPresent->Singlet One Band NoPeaks No Peaks PeaksPresent->NoPeaks None CheckSO2 Check 1350 & 1160 cm⁻¹ Doublet->CheckSO2 SecondaryAmine Secondary Amine (R₂-NH) Singlet->SecondaryAmine NoPeaks->CheckSO2 PrimaryAmine Primary Amine (R-NH₂) CheckSO2->PrimaryAmine SO₂ Bands Absent Sulfonamide Primary Sulfonamide (R-SO₂-NH₂) CheckSO2->Sulfonamide Strong SO₂ Bands Present TertiaryAmine Tertiary Amine (R₃N) CheckSO2->TertiaryAmine SO₂ Bands Absent Sulfone Sulfone (R-SO₂-R) CheckSO2->Sulfone Strong SO₂ Bands Present

Figure 1: Decision tree for distinguishing amines, sulfonamides, and sulfones based on IR spectral features.

Experimental Protocols: Ensuring Data Integrity

To obtain publication-quality spectra, the sampling technique is paramount.

Method A: KBr Pellet (The Gold Standard)

For solid samples, the Potassium Bromide (KBr) pellet method is preferred over ATR for resolution and library matching because it provides a true transmission spectrum without refractive index artifacts.

Protocol:

  • Dry KBr: Ensure analytical grade KBr is dried at 110°C to remove moisture (water interferes with N-H region).

  • Ratio: Mix sample with KBr in a 1:100 ratio (approx. 2mg sample to 200mg KBr).

  • Grinding: Grind in an agate mortar until the powder is fine enough to not scatter light (particles < 2

    
    m). Caution: Over-grinding hygroscopic samples can introduce water.
    
  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Acquisition: Collect 32 scans at 4

    
     resolution.
    
Method B: Hydrogen-Bonding Validation (Dilution Study)

To confirm if an N-H peak is involved in hydrogen bonding (inter- vs. intra-molecular), perform a dilution study.

Protocol:

  • Dissolve sample in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ).
  • Acquire spectra at decreasing concentrations (0.1 M

    
     0.01 M 
    
    
    
    0.001 M).
  • Analysis:

    • Intermolecular H-bonds: The broad, lower-frequency peak will disappear, replaced by a sharp, higher-frequency "free" N-H band.[2]

    • Intramolecular H-bonds: The peak position will remain unchanged upon dilution.

Visualization: KBr Workflow

KBrWorkflow Step1 1. Dry KBr (110°C, 2h) Step2 2. Mix 1:100 (Sample:KBr) Step1->Step2 Step3 3. Grind (Agate Mortar) Step2->Step3 Step4 4. Press (10 Tons, Vacuum) Step3->Step4 Step5 5. Analyze (Transmission Mode) Step3->Step5 Scattering Artifacts (If not fine enough) Step4->Step5

Figure 2: Step-by-step workflow for preparing a high-quality KBr pellet for FTIR analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Chemistry WebBook. (2023). Infrared Spectra of Sulfonamides and Amines. National Institute of Standards and Technology. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Authoritative source for detailed peak assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

  • Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy?Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(5-Fluoro-2-iodophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(5-Fluoro-2-iodophenyl)benzenesulfonamide is a halogenated sulfonamide derivative.[1] In drug discovery, this structural motif often serves as a critical intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs).

The Safety Paradox: While often classified generically as an "Irritant" in vendor catalogs, its structural properties—specifically the lipophilic halogen substituents (Fluorine, Iodine) combined with a sulfonamide core—suggest potential for biological activity and sensitization .[2] As a Senior Scientist, I advise treating this compound not just as a chemical reagent, but as a Pharmacologically Active Material (PAM) until specific toxicology data proves otherwise.

Key Physicochemical Risks:

  • Iodine-Carbon Bond: Susceptible to photolytic cleavage; protect from light to prevent degradation and iodine radical formation.

  • Sulfonamide Moiety: High potential for skin sensitization (allergic dermatitis).[2]

  • Halogenation: Increases lipophilicity, facilitating skin absorption.[2]

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs and standard safety data for halogenated sulfonamides.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1]Warning
Skin Corrosion/Irritation 2H315: Causes skin irritation.[3][4][5]Warning
Serious Eye Damage 2AH319: Causes serious eye irritation.[2][3][4][5]Warning
STOT - Single Exposure 3H335: May cause respiratory irritation.[2][4]Warning
Sensitization (Skin) 1*H317: May cause an allergic skin reaction.[2]Warning

*Note: Sensitization is often under-reported in preliminary SDSs for research chemicals. Due to the sulfonamide group, assume sensitization risk exists.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may offer insufficient protection against halogenated aromatics in solution.[2] The following protocol minimizes breakthrough risk.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Dry Solid) Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Prevents contact with fine particulates.[1] Colored inner gloves allow visual breach detection.[2]
Hand Protection (Solution) Silver Shield® (Laminate) under NitrileHalogenated solvents (DCM, Chloroform) often used with this compound permeate nitrile rapidly (<5 min).[2] Laminate offers >4h breakthrough.[2]
Respiratory N95 (minimum) ; P100 (recommended)If weighing outside a hood (discouraged), P100 is required to capture fine organic dusts.[2]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or solutions that splash.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and retain dust. Tyvek provides a barrier against permeation.[2]

Operational Workflow: Hierarchy of Controls

This workflow visualizes the decision logic for safe handling, moving from Engineering Controls (Primary) to PPE (Secondary).

SafetyWorkflow Start Start: Handling N-(5-Fluoro-2-iodophenyl) benzenesulfonamide CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (Organic Solvent) CheckState->Liquid EngControl_Solid Engineering Control: Chemical Fume Hood OR Powder Weighing Station Solid->EngControl_Solid EngControl_Liquid Engineering Control: Chemical Fume Hood (Sash at 18 inches) Liquid->EngControl_Liquid PPE_Solid PPE Protocol A: Double Nitrile Gloves Safety Goggles Tyvek Sleeves EngControl_Solid->PPE_Solid PPE_Liquid PPE Protocol B: Laminate Liner Gloves + Nitrile Outer Splash Goggles EngControl_Liquid->PPE_Liquid Action_Weigh Action: Weighing/Transfer Use Anti-Static Gun (Avoid dispersal) PPE_Solid->Action_Weigh Action_React Action: Synthesis/Dissolution Keep capped when not in use PPE_Liquid->Action_React Waste Disposal: Solid: Hazardous Solid Waste Liquid: Halogenated Organic Waste Action_Weigh->Waste Action_React->Waste

Figure 1: Operational Safety Decision Tree. This diagram delineates the specific engineering and PPE requirements based on the physical state of the compound.

Step-by-Step Handling Protocols

A. Weighing & Transfer (Solid State)

Objective: Minimize airborne particulate generation (dust).[2]

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[2]

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Halogenated aromatics often carry high static charges, causing "jumping" of powder.

  • Transfer:

    • Open the source container only inside the hood.[2]

    • Transfer slowly to avoid aerosolization.[2]

    • Scientific Insight: If the powder is caked, do not scrape vigorously.[2] The mechanical stress can generate heat or aerosolize fine particles.[2]

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after use. Dispose of the Kimwipe as hazardous solid waste.[2]

B. Solubilization & Reaction

Objective: Prevent cutaneous absorption via solvent vehicles.[2]

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the fluorinated sulfonamide through the skin barrier efficiently.

  • Vessel Management: Use septum-capped vials for all reactions to contain vapors.

  • Light Protection: Wrap reaction vessels in aluminum foil. The C-I (Carbon-Iodine) bond is photosensitive; degradation releases free iodine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ), which is corrosive and volatile.[2][1]
    

Waste Disposal & Environmental Compliance

Compliance Note: This compound contains Halogens (F, I).[2][6] It must NOT be mixed with general non-halogenated organic waste.[2][7]

Waste StreamCriteriaDisposal Action
Halogenated Organic Liquid solutions containing DCM, Chloroform, or the compound itself.[1]Collect in HDPE or Glass carboy labeled "Halogenated Waste." Do not mix with strong oxidizers.
Solid Hazardous Contaminated gloves, weigh boats, paper towels.Double-bag in clear polyethylene bags. Label "Solid Chemical Waste - Toxic."[2]
Sharps Needles/Syringes used for transfer.[2]Rigid sharps container. Do not recap needles.

Why Segregate? Burning halogenated waste requires specific incineration temperatures to prevent the formation of dioxins (if chlorinated solvents are present) or corrosive acid gases (HF, HI). Mixing with non-halogenated waste complicates this process and increases disposal costs.[2]

Emergency Response

Spill Response Algorithm
  • Evacuate: If spill is >500mg outside a hood, evacuate the immediate area.[2]

  • Assess: Don full PPE (Protocol B).

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust).[2]

  • Clean: Wipe area with soap and water, followed by an alcohol wipe.[2]

  • Verify: Check for residual yellowing (indicative of iodine release).[2]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[5][8][9] Mechanism: Fluorinated compounds can cause delayed deep-tissue damage; seek medical attention even if pain subsides.[2]

  • Skin Contact: Wash with soap and water.[2][4][5][6][8][9] Do not use alcohol (it may enhance absorption).[2]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), consult a physician immediately.

References

  • National Institutes of Health (PubChem). 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide (Structural Analog Safety Data).[1] Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: 5'-Fluoro-2'-iodoacetophenone (Halogenated Intermediate Handling). Retrieved from [1]

  • Cornell University EHS. Guidelines for Working with Particularly Hazardous Substances (Halogenated Solvents & Powders). Retrieved from [1]

  • MedChemExpress. Cobimetinib Safety Data Sheet (Relevant Pharmacophore Safety). Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.